

Spectroscopic data (NMR, IR, MS) for (+)-Hydrastine characterization

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Compound of Interest

Compound Name: (+)-Hydrastine

CAS No.: 29617-43-4

Cat. No.: B119000

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Technical Whitepaper: Spectroscopic Elucidation of (+)-Hydrastine

Executive Summary & Structural Strategy

This technical guide details the spectroscopic signature of (+)-Hydrastine (CAS: 29617-43-4), the dextrorotatory enantiomer of the naturally occurring alkaloid (-)-

-hydrastine found in *Hydrastis canadensis* (Goldenseal).

Critical Stereochemical Note: While natural hydrastine is (-)-

), the requested (+)-hydrastine is the unnatural (

) enantiomer.

- Spectroscopic Equivalence: In achiral environments (standard NMR solvents, MS, IR), the spectral data for (+)-hydrastine is identical to natural (-)-hydrastine.
- Differentiation: The (

) enantiomer is distinguished from its diastereomer,

-hydrastine (

), primarily by the coupling constant

in

NMR.

This guide treats the spectroscopic data of the

-erythro skeleton, which applies to both enantiomers.

Mass Spectrometry: The Molecular Fingerprint

Mass spectrometry (MS) provides the primary validation of the phthalideisoquinoline skeleton. The fragmentation pattern is dominated by the cleavage of the weak C1–C9 bond connecting the isoquinoline and phthalide moieties.

Fragmentation Mechanism (Retro-Diels-Alder & - Cleavage)

The molecular ion (

) is typically weak in Electron Impact (EI) ionization due to the lability of the C1–C9 bond. The base peak is almost invariably the isoquinoline fragment.

Key Diagnostic Ions (EI, 70 eV):

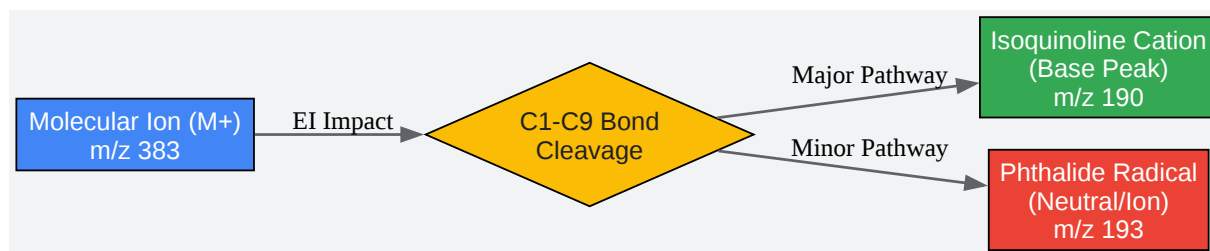
m/z (Mass-to-Charge)	Relative Intensity	Fragment Assignment	Diagnostic Value
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| 383 | < 1% (Weak) |

(Molecular Ion) | Confirms MW (

). || 190 | 100% (Base Peak) | Isoquinoline moiety | Primary Identifier. Formed via C1-C9 cleavage. || 193 | ~10-30% | Phthalide moiety | Complementary fragment (often as radical cation). || 175 | Variable | Lactone fragment | Loss of water/rearrangement from phthalide. |

Visualization: MS Fragmentation Pathway



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Figure 1: Primary fragmentation logic for Hydrastine. The C1-C9 bond is the "weak link" yielding the diagnostic m/z 190 peak.

Infrared Spectroscopy (IR): Functional Group Analysis

IR spectroscopy is the rapid-screen method for validating the oxidation state of the phthalide ring. The presence of the

-lactone is the most critical checkpoint.

Experimental Parameters: KBr Pellet or ATR (Attenuated Total Reflectance).

Wavenumber ()	Functional Group	Vibrational Mode	Structural Insight
1760 – 1780	-Lactone (C=O)	Stretching	Diagnostic. Higher freq. than typical esters due to ring strain.
2750 – 2800	N-CH (Bohlmann)	C-H Stretching	"Bohlmann bands" indicate N-lone pair antiperiplanar to C-H bonds.
1600, 1500	Aromatic Ring	C=C Stretching	Confirms benzene rings in both moieties.
1040, 930	Methylenedioxy	C-O Stretching	Characteristic "O-C-O" stretch of the dioxolane ring.

Scientist's Note: If the carbonyl peak shifts below 1750

, suspect hydrolysis of the lactone ring (hydroxy-acid form) or isomerization.

Nuclear Magnetic Resonance (NMR): The Stereochemical Map

NMR is the only technique capable of distinguishing the diastereomers (

vs

) without chiral chromatography. The data below represents the

-hydrastine skeleton (applicable to **(+)-hydrastine**).

Solvent:

(Deuterated Chloroform) Frequency: 400 MHz (

) / 100 MHz (

)

NMR: Chemical Shifts & Couplings

The coupling constant (

) between proton H-1 and H-9 is the definitive stereochemical marker.

- -Hydrastine (Erythro):

Hz (Cis-like/Gauche relationship).

- -Hydrastine (Threo):

Hz (Trans-like relationship).

Proton (Assignment)	(ppm)	Multiplicity	(Hz)	Interpretation
H-1	4.05	Doublet (d)	4.0	Critical Stereocenter. Coupled to H-9.
H-9	5.52	Doublet (d)	4.0	Phthalide proton. Deshielded by lactone oxygen.
N-CH	2.55	Singlet (s)	-	Characteristic N-methyl signal.
OCH O	5.95	Singlet (s)	-	Methylenedioxy protons (Isoquinoline ring).
OCH (x2)	3.84, 3.98	Singlets (s)	-	Methoxy groups on the phthalide ring.
Ar-H	6.0 - 7.2	Multiplets	-	Aromatic protons (2 on isoquinoline, 2 on phthalide).

NMR: Key Signals

Carbon Type	(ppm)	Assignment
Lactone C=O	167.5	Carbonyl carbon (C-1').
Hemiacetal/C-O	82.0	C-1 (Isoquinoline chiral center).
Phthalide C-O	80.5	C-9 (Phthalide chiral center).
Methylenedioxy	101.0	carbon.
N-CH	41.5	N-Methyl carbon.

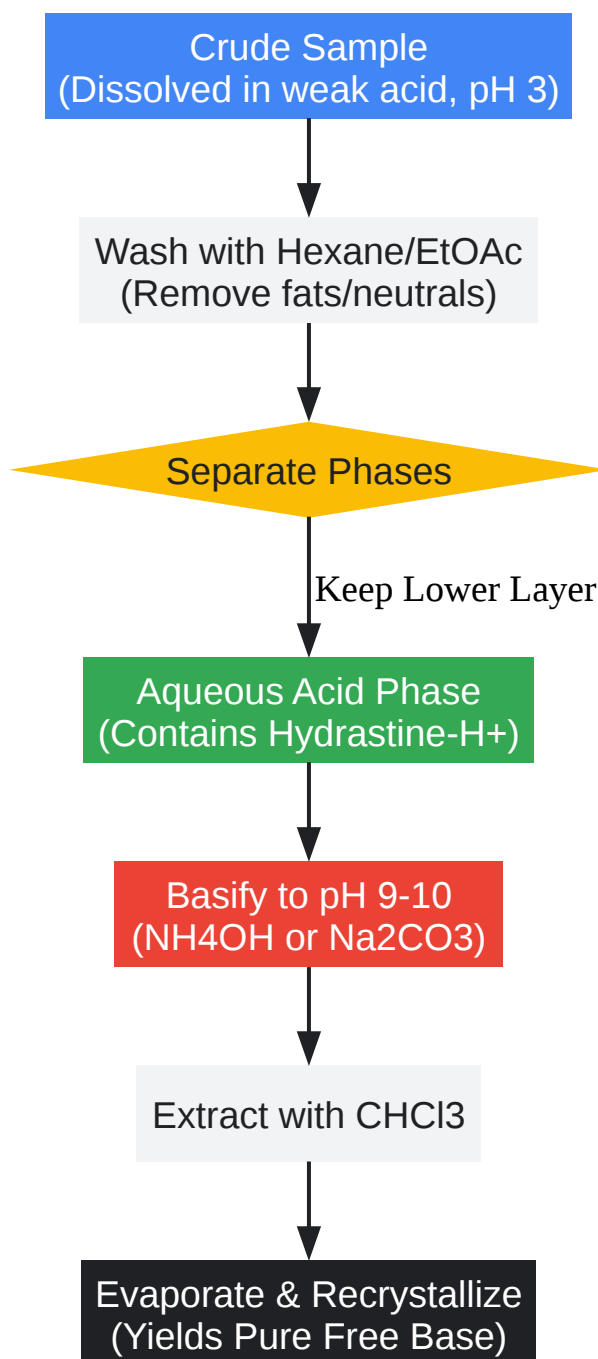
Experimental Protocol: Isolation & Purification

To obtain high-purity **(+)-hydrastine** for characterization, a rigorous Acid-Base extraction is required to separate it from non-basic artifacts.

Workflow Logic

- Acidification: Protonates the tertiary amine (), rendering the molecule water-soluble.
- Lipophilic Wash: Removes non-alkaloidal fats/waxes while the drug is in the aqueous phase.
- Basification: Deprotonates the amine, precipitating the free base.
- Extraction: Moves the free base into organic solvent (or EtOAc).

Visualization: Extraction Protocol



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Figure 2: Standard Acid-Base Extraction Workflow for Alkaloid Purification.

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